Cas no 887592-51-0 ((3-methyl-3H-imdazol-4-ylmethyl)-hydrazine)

(3-methyl-3H-imdazol-4-ylmethyl)-hydrazine 化学的及び物理的性質
名前と識別子
-
- 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole
- (3-methylimidazol-4-yl)methylhydrazine
- 1-((1-methyl-1H-imidazol-5-yl)methyl)hydrazine
- 5-(hydrazinylmethyl)-1-methyl-1H-imidazole hydrochloride
- SCHEMBL701589
- AKOS006285967
- (3-METHYL-3H-IMDAZOL-4-YLMETHYL)-HYDRAZINE
- A898068
- EN300-275868
- 887592-51-0
- CS-0300795
- DTXSID00672943
- HIPCZDJJSWENJP-UHFFFAOYSA-N
- FT-0736993
- DA-19563
- (3-methyl-3H-imdazol-4-ylmethyl)-hydrazine
-
- MDL: MFCD08061529
- インチ: InChI=1S/C5H10N4/c1-9-4-7-2-5(9)3-8-6/h2,4,8H,3,6H2,1H3
- InChIKey: HIPCZDJJSWENJP-UHFFFAOYSA-N
- ほほえんだ: CN1C=NC=C1CNN
計算された属性
- せいみつぶんしりょう: 126.090546336g/mol
- どういたいしつりょう: 126.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 55.9Ų
(3-methyl-3H-imdazol-4-ylmethyl)-hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-275868-1.0g |
5-(hydrazinylmethyl)-1-methyl-1H-imidazole |
887592-51-0 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371465-50mg |
5-(Hydrazinylmethyl)-1-methyl-1h-imidazole |
887592-51-0 | 95+% | 50mg |
¥24494.00 | 2024-04-26 | |
Enamine | EN300-275868-5.0g |
5-(hydrazinylmethyl)-1-methyl-1H-imidazole |
887592-51-0 | 5.0g |
$3355.0 | 2023-02-28 | ||
Enamine | EN300-275868-2.5g |
5-(hydrazinylmethyl)-1-methyl-1H-imidazole |
887592-51-0 | 2.5g |
$277.0 | 2023-09-10 | ||
Ambeed | A702017-1g |
5-(Hydrazinylmethyl)-1-methyl-1H-imidazole |
887592-51-0 | 95+% | 1g |
$522.0 | 2024-04-16 | |
Crysdot LLC | CD11029785-1g |
5-(Hydrazinylmethyl)-1-methyl-1H-imidazole |
887592-51-0 | 95+% | 1g |
$635 | 2024-07-18 | |
Chemenu | CM186881-1g |
5-(hydrazinylmethyl)-1-methyl-1H-imidazole |
887592-51-0 | 95% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-275868-10.0g |
5-(hydrazinylmethyl)-1-methyl-1H-imidazole |
887592-51-0 | 10.0g |
$4974.0 | 2023-02-28 | ||
Enamine | EN300-275868-0.5g |
5-(hydrazinylmethyl)-1-methyl-1H-imidazole |
887592-51-0 | 0.5g |
$136.0 | 2023-09-10 | ||
TRC | B497755-100mg |
(3-methyl-3H-imdazol-4-ylmethyl)-hydrazine |
887592-51-0 | 100mg |
$ 115.00 | 2022-06-07 |
(3-methyl-3H-imdazol-4-ylmethyl)-hydrazine 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
(3-methyl-3H-imdazol-4-ylmethyl)-hydrazineに関する追加情報
Recent Advances in the Study of (3-methyl-3H-imdazol-4-ylmethyl)-hydrazine (CAS: 887592-51-0) in Chemical Biology and Pharmaceutical Research
The compound (3-methyl-3H-imdazol-4-ylmethyl)-hydrazine (CAS: 887592-51-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the role of (3-methyl-3H-imdazol-4-ylmethyl)-hydrazine as a versatile building block in medicinal chemistry. Its imidazole-hydrazine hybrid structure allows for diverse chemical modifications, making it an attractive scaffold for the development of novel bioactive molecules. Researchers have successfully synthesized derivatives of this compound, demonstrating its utility in targeting various enzymes and receptors implicated in diseases such as cancer, infectious diseases, and neurological disorders.
One of the most promising applications of (3-methyl-3H-imdazol-4-ylmethyl)-hydrazine lies in its potential as an inhibitor of histone deacetylases (HDACs). A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent HDAC inhibitory activity, with IC50 values in the low micromolar range. These findings suggest that further optimization of this scaffold could lead to the development of new epigenetic therapies for cancer and other diseases.
In addition to its pharmacological potential, recent research has explored the synthetic challenges associated with (3-methyl-3H-imdazol-4-ylmethyl)-hydrazine. A 2024 paper in Organic Letters detailed an improved synthetic route that enhances yield and purity while reducing the number of steps required. This advancement is particularly significant for scaling up production for preclinical and clinical studies.
The compound's mechanism of action has been investigated through computational and experimental approaches. Molecular docking studies have revealed favorable interactions between (3-methyl-3H-imdazol-4-ylmethyl)-hydrazine derivatives and various biological targets, including kinases and G-protein coupled receptors. These insights are guiding the rational design of more selective and potent analogs.
Despite these promising developments, challenges remain in the clinical translation of (3-methyl-3H-imdazol-4-ylmethyl)-hydrazine-based therapeutics. Current research is addressing issues related to bioavailability, metabolic stability, and potential off-target effects. Recent pharmacokinetic studies in animal models have provided valuable data for structure-activity relationship optimization.
Looking forward, the unique chemical properties of (3-methyl-3H-imdazol-4-ylmethyl)-hydrazine (CAS: 887592-51-0) position it as a valuable tool for drug discovery and chemical biology research. Ongoing studies are exploring its application in targeted drug delivery systems and as a molecular probe for studying biological pathways. The compound's versatility suggests it will continue to be an important focus of pharmaceutical research in the coming years.
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